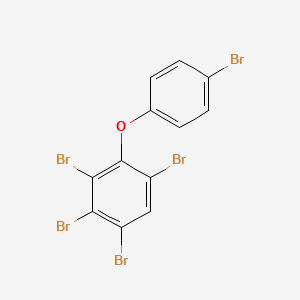

2,3,4,4',6-Pentabromodiphenyl ether

描述

Overview of Polybrominated Diphenyl Ethers (PBDEs) as Environmental Contaminants and Persistent Organic Pollutants

Polybrominated diphenyl ethers (PBDEs) are a class of man-made, organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronic equipment. environment-agency.gov.ukchej.org Structurally similar to polychlorinated biphenyls (PCBs), PBDEs are not chemically bound to the materials they are added to, which allows them to leach into the environment over time. nih.govepa.gov

Their chemical properties, including resistance to degradation, lead to their classification as persistent organic pollutants (POPs). environment-agency.gov.uknih.gov This persistence means they can remain in the environment for long periods, with degradation half-lives estimated to be in the range of months to years. environment-agency.gov.uk PBDEs are also bioaccumulative, meaning they can build up in the fatty tissues of living organisms, and they biomagnify, with concentrations increasing at higher levels of the food chain. environment-agency.gov.uknih.gov They have been detected in various environmental compartments such as air, water, soil, and sediment, as well as in wildlife and humans. environment-agency.gov.uknih.govwa.gov

Due to their persistence, potential for long-range environmental transport, and evidence of toxicity, several commercial PBDE mixtures, including those containing pentabromodiphenyl ether, have been listed for elimination under the Stockholm Convention on Persistent Organic Pollutants. nih.govwikipedia.orgpops.intpops.int This international treaty aims to control and phase out the production and use of major POPs to protect human health and the environment. wikipedia.orgnih.gov

Congener-Specific Research Focus: Positioning of 2,3,4,4',6-Pentabromodiphenyl Ether (BDE-100)

The term PBDEs refers to a group of 209 distinct chemical structures, known as congeners, which differ in the number and position of bromine atoms on the diphenyl ether molecule. wikipedia.org Research often focuses on specific congeners due to their varying prevalence and toxicological profiles. This compound, designated as BDE-100, is one such congener of interest. isotope.com

BDE-100 is a component of commercial pentabromodiphenyl ether (c-PentaBDE) technical mixtures. wikipedia.orgpops.int These mixtures were not pure compounds but rather formulations of several different PBDE congeners. epa.gov The most widely used c-PentaBDE product was DE-71. ca.govnih.gov

The composition of these commercial mixtures can vary, but they are predominantly composed of tetrabromodiphenyl ethers (tetraBDEs) and pentabromodiphenyl ethers (pentaBDEs). pops.intresearchgate.net The major congeners found in c-PentaBDE are BDE-47 (a tetraBDE) and BDE-99 (a pentaBDE). wikipedia.orgpops.int BDE-100 is considered a significant minor component in these mixtures. pops.intnih.gov The continued bromination of BDE-47 during the manufacturing process is a pathway that yields both BDE-99 and BDE-100. pops.int

| Congener | Name | Fraction in c-PentaBDE (%) |

|---|---|---|

| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | 35–50 |

| BDE-47 | 2,2',4,4'-Tetrabromodiphenyl ether | 25–42 |

| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether | 6–13 |

| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | 3–5.4 |

| BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | 2–4.5 |

| BDE-85 | 2,2',3,4,4'-Pentabromodiphenyl ether | 2.2–3.0 |

This table presents the typical isomeric composition of commercial Pentabromodiphenyl Ether (c-PentaBDE) mixtures. Data compiled from multiple sources. wikipedia.orgnih.gov

In environmental and biological samples, the profile of PBDE congeners often reflects the composition of the commercial mixtures, but with some notable differences due to varying environmental fate and metabolic processes. nih.gov BDE-47 and BDE-99 are typically the most abundant congeners detected in human tissues and environmental samples. nih.govepa.gov

However, BDE-100 is also frequently detected and is considered one of the predominant congeners found in human tissues, alongside BDE-47, BDE-99, BDE-153, and BDE-154. nih.govnih.gov These five congeners can account for approximately 90% of the total PBDE body burden. nih.govnih.gov For instance, a study of human blood samples in the United States detected BDE-100 in all 20 samples analyzed. nih.gov Another study measuring PBDEs in the blood of pregnant women also reported the median concentration for BDE-100. epa.gov

The relative abundance of these congeners can differ based on the sample matrix and geographical location. In some indoor dust samples, BDE-47 and BDE-100 were among the most abundant congeners found. pan.pl The ratio of different congeners can provide clues about the source of contamination, often pointing back to the use of specific technical mixtures like c-PentaBDE. researchgate.net While BDE-99 is a major component of c-PentaBDE, some research suggests it is more likely to be metabolized in the body than BDE-47 and BDE-100, which could influence the congener profile observed in human blood. nih.gov

| Congener | Common Detection Rank | Notes |

|---|---|---|

| BDE-47 | Most frequent/abundant | Often the most dominant congener in human and biotic samples. epa.gov |

| BDE-99 | Second most frequent/abundant | A major component of c-PentaBDE, but may be metabolized more readily. nih.govepa.gov |

| BDE-100 | Frequently detected | Considered a predominant congener in human tissues. nih.govnih.gov |

| BDE-153 | Frequently detected | One of the top five congeners found in human tissues. nih.govnih.gov |

| BDE-209 | Dominant in some media | The main component of DecaBDE, often dominant in dust and sediment. epa.gov |

This table provides a comparative overview of key PBDE congeners and their typical prevalence in environmental and biological samples.

属性

IUPAC Name |

1,2,3,5-tetrabromo-4-(4-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTLDVXDOVSTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879927 | |

| Record name | BDE-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-78-0 | |

| Record name | 2,3,4,4',6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D610905QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,4,4 ,6 Pentabromodiphenyl Ether

Global and Regional Environmental Detection and Concentration Levels of BDE-100

2,3,4,4',6-Pentabromodiphenyl ether (BDE-100) is a component of the commercial penta-BDE mixture and has been detected in various environmental matrices worldwide. nih.govnih.gov Its presence is noted in aquatic and terrestrial ecosystems, as well as in the atmosphere. nih.gov

Studies have revealed varying concentrations of BDE-100 across different regions. For instance, in the Nahoon River Estuary in South Africa, BDE-100 was detected at concentrations up to 178 ng/L in water samples. nih.gov In house dust from California, median concentrations of BDE-100 were found to be 684 ng/g, which is 4-10 times higher than previously reported in other parts of North America. acs.orgacs.org In China, concentrations of BDE-100 in soil and sediment from an electronic waste recycling facility ranged from 2.70 to 615 ng/g. hkbu.edu.hk

In aquatic biota, BDE-100 is one of the commonly detected congeners. nih.gov For example, in marine fish from Chinese coastal waters, the general order of decreasing contribution to the total PBDE load was BDE-47 > BDE-99, BDE-100 > BDE-153, BDE-154. nih.gov In loggerhead sea turtle eggs from North Carolina, BDE-100 constituted 27% of the total BDE congeners. researchgate.net

Distribution in Abiotic Environmental Matrices

BDE-100 is distributed across various non-living environmental components, including aquatic ecosystems, terrestrial environments, and the atmosphere. nih.gov

Aquatic Ecosystems (Water Bodies, Sediments, Suspended Particulate Matter)

BDE-100 has been widely detected in aquatic environments. In a study of the Nahoon River Estuary, South Africa, BDE-100 was one of the most frequently detected congeners in both water and sediment samples. nih.gov Specifically, the highest concentration of BDE-100 in water was 178 ng/L. nih.gov

Sediments are a significant sink for BDE-100. In the Scheldt estuary and its tributaries in Belgium, BDE-100 was one of the main congeners found in sediments, with a profile similar to the Bromkal 70-5DE technical mixture. researchgate.net Similarly, in sediment cores from the Yangtze River in China, BDE-100 was among the measured congeners. gdut.edu.cn Research from an electronic waste recycling facility in China showed that the concentrations of BDE-100 in river sediment were lower than in the surrounding soil, but still significant. hkbu.edu.hk

The presence of BDE-100 in aquatic biota suggests its partitioning from water and sediment into living organisms. nih.gov

Terrestrial Environments (Soils, Indoor Dust)

BDE-100 is prevalent in terrestrial environments, particularly in soils and indoor dust. nih.gov High concentrations have been found in soil near electronic waste recycling sites. hkbu.edu.hk For example, soil samples from such a site in China had BDE-100 concentrations ranging from 2.70 to 615 ng/g. hkbu.edu.hk The presence of BDE-100 in soil is a concern due to its persistence and potential for bioaccumulation. nih.gov

Indoor dust is a major reservoir for BDE-100. nih.gov Studies in the United States have found BDE-100 in a high percentage of house dust samples. nih.gov A study comparing dust from homes in California and Massachusetts found significantly higher concentrations of BDE-100 in California homes, with a median of 684 ng/g. acs.orgacs.org In Shanghai, China, BDE-100 was detected in both floor dust and elevated surface dust, with BDE-209 being the dominant congener. nih.gov

Atmospheric Compartments (Gaseous Phase, Particulate-bound)

BDE-100 is present in the atmosphere in both the gaseous and particulate-bound phases. nih.govresearchgate.net Its distribution between these two phases is influenced by factors such as temperature. researchgate.net Studies have shown that lower brominated PBDEs, including BDE-100, have a higher tendency to partition into the gaseous phase at higher temperatures. nih.gov

Atmospheric deposition is a significant pathway for the distribution of BDE-100 to remote areas. copernicus.org It has been detected in atmospheric deposition samples in remote mountain regions of Europe. copernicus.org In downtown Paris, the total air concentration of eight PBDE congeners, including BDE-100, ranged from 12 to 185 pg/m³. researchgate.net BDE-100 has also been detected in the Antarctic atmosphere, indicating its potential for long-range atmospheric transport. mdpi.com

Spatial and Temporal Trends in BDE-100 Environmental Levels

The environmental levels of BDE-100 have shown distinct spatial and temporal trends, largely influenced by patterns of production and use, as well as regulatory actions.

Spatially, concentrations of BDE-100 are generally higher in more industrialized and populated areas. For example, a study on an urban-rural transect in the UK found a clear increase in the concentrations of several PBDEs, including BDE-100, along the rural-urban gradient. osti.gov Similarly, higher concentrations have been observed in regions with significant electronic waste recycling activities. hkbu.edu.hk

Temporally, studies have shown varying trends for BDE-100. In Australia, an analysis of pooled serum samples from 2002 to 2013 showed a statistically significant decline in BDE-100 concentrations in the youngest age groups (0-4 years), but no significant changes in adults over 16. nih.gov In a study of children's plasma samples collected between 1998 and 2013, BDE-100 concentrations showed a decreasing trend, particularly after the phase-out of penta-BDE in 2004. nih.gov In the UK, a study of house dust collected in Birmingham showed that concentrations of BDE-100, along with other penta-BDE congeners, were significantly lower in recent years compared to studies conducted since 2006, suggesting the effectiveness of restrictions on the Penta-BDE formulation. elsevierpure.com Conversely, in some marine environments, there have been observations of increasing proportions of BDE-100, which may be due to the debromination of higher brominated congeners like BDE-209. bham.ac.uk

Environmental Fate and Transport Dynamics of 2,3,4,4 ,6 Pentabromodiphenyl Ether

Sources and Pathways of Release into the Environment

The release of 2,3,4,4',6-Pentabromodiphenyl ether (BDE-118) into the environment stems from both diffuse and point sources, largely associated with the lifecycle of products containing this flame retardant.

Diffuse Emissions from Product Lifecycle and End-of-Life Management

Polybrominated diphenyl ethers (PBDEs), including BDE-118, are not chemically bound to the polymeric materials they are added to as flame retardants. nih.gov This means they can leach into the surrounding environment throughout the product's life. oup.com Consumer products containing PBDEs, such as electronics, polyurethane foam in furniture, and textiles, are significant sources of diffuse emissions. nih.govwikipedia.orgepa.gov

The primary commercial PBDE mixture containing pentabromodiphenyl ether isomers is known as PentaBDE. nih.gov While the most abundant congeners in this mixture are BDE-47 and BDE-99, BDE-100 (2,2',4,4',6-pentabromodiphenyl ether) is also a notable component. nih.govnih.gov Over time, these compounds can be released from products into indoor and outdoor environments, contaminating air, dust, and soil. nih.govwikipedia.org

End-of-life management of these products, particularly electronic waste (e-waste), represents a major pathway for the release of BDE-118 and other PBDEs. acs.org Inadequate disposal and recycling processes can lead to significant emissions into the environment. acs.org

Point Sources (e.g., Waste Management Facilities, Industrial Operations)

Industrial facilities that manufactured PBDEs or used them in production processes have been significant point sources of these contaminants. wikipedia.orgacs.org Although production of some commercial PBDE mixtures has been phased out in many regions, historical contamination from these sites persists.

Waste management facilities, such as landfills and wastewater treatment plants (WWTPs), are also major point sources for the release of BDE-118. industrialchemicals.gov.au PBDEs can leach from landfilled products into the leachate, which can then contaminate groundwater and surface water if not properly contained and treated. industrialchemicals.gov.au

WWTPs receive PBDEs from various domestic and industrial sources. While treatment processes can remove a portion of these compounds from the effluent, they often accumulate in the sewage sludge. environment-agency.gov.uk This sludge, if applied to land as a fertilizer, can introduce BDE-118 and other PBDEs into terrestrial ecosystems. environment-agency.gov.uk Studies have detected various PBDE congeners, including those found in PentaBDE, in the effluent and sludge of WWTPs. industrialchemicals.gov.au

Environmental Transformation and Degradation Processes

Once released into the environment, this compound undergoes several transformation and degradation processes, including photolysis and biodegradation, which can lead to the formation of other brominated compounds.

Photolytic Degradation Mechanisms and Congener Reactivity

Photolysis, or degradation by light, is a significant transformation process for PBDEs in the environment. nih.goviaea.org When exposed to sunlight, particularly UV radiation, the carbon-bromine bonds in the PBDE molecule can break, leading to a stepwise loss of bromine atoms, a process known as reductive debromination. nih.govnih.govresearchgate.net

The rate and pathway of photolytic degradation can be influenced by the specific PBDE congener and the environmental matrix. For example, the photolysis of BDE-100 has been observed in both aqueous solutions and on ice surfaces. nih.gov The process can lead to the formation of lower brominated diphenyl ethers and, in some cases, polybrominated dibenzofurans through intramolecular elimination of HBr. nih.gov

The position of the bromine atoms on the diphenyl ether structure also affects the reactivity of the congener. mdpi.com Generally, higher brominated congeners can be degraded to lower brominated ones through photolysis. mdpi.com However, the specific substitution pattern plays a role in the degradation rate. mdpi.com Indirect photolysis, mediated by reactive oxygen species like singlet oxygen and hydroxyl radicals, can also contribute to the degradation of lighter PBDE congeners. nih.govmdpi.com

Biotic Degradation (Aerobic and Anaerobic) in Environmental Media

Microorganisms in various environmental compartments, such as soil, sediment, and activated sludge, can degrade PBDEs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.goviwaponline.com

Aerobic Degradation: Under aerobic conditions, some bacteria have been shown to degrade PBDEs. For instance, certain strains of Rhodococcus and Pseudomonas have demonstrated the ability to break down PBDEs. nih.goviwaponline.com The degradation pathways often involve hydroxylation and ring cleavage of the diphenyl ether structure. iwaponline.com Studies have shown that aerobic microorganisms can play a role in the natural transformation of higher brominated PBDEs. nih.gov

Anaerobic Degradation: Anaerobic degradation of PBDEs, particularly in sediments, is a significant process that primarily occurs through reductive debromination. acs.org This process is carried out by dehalogenating bacteria, such as Dehalococcoides. acs.org These bacteria can use PBDEs as electron acceptors in their respiration, sequentially removing bromine atoms and forming less brominated congeners. acs.org This process is crucial for the environmental fate of PBDEs, as it can transform more persistent and bioaccumulative congeners into less harmful ones. acs.org

Debromination Pathways and Lower Brominated Congener Formation

Debromination is a key transformation pathway for this compound and other PBDEs in the environment, occurring through both photolytic and biotic processes. nih.govacs.org This stepwise removal of bromine atoms leads to the formation of a series of lower brominated congeners.

For example, the photolysis of BDE-100 can result in the formation of various tetrabromodiphenyl ethers and tribromodiphenyl ethers. nih.gov Similarly, anaerobic biodegradation of higher brominated PBDEs has been shown to produce a range of lower brominated congeners. acs.org The specific daughter products formed depend on the parent congener and the specific degradation pathway. For instance, in some anaerobic debromination processes, the removal of ortho-bromines is favored. acs.org

The formation of these lower brominated congeners is of significant environmental concern, as some of them, such as BDE-47 and BDE-99, are known to be more bioaccumulative and toxic than their parent compounds. oup.com Therefore, the degradation of one PBDE can lead to the formation of another with potentially different environmental behavior and toxicity.

Long-Range Environmental Transport and Modeling

The environmental behavior of this compound is characterized by its capacity for long-range transport, enabling its distribution to regions far from original emission sources. mun.ca This mobility is a key factor in its classification as a persistent organic pollutant (POP). wikipedia.org Modeling and field studies confirm that PBDEs, including pentabrominated congeners, are found in remote environments, indicating that they are capable of undergoing significant environmental transport. environment-agency.gov.ukindustrialchemicals.gov.au

Atmospheric Transport and Deposition Dynamics to Remote Regions

Atmospheric transport is a primary pathway for the global distribution of this compound and other PBDEs to remote locations such as the Arctic and high-altitude mountain regions. environment-agency.gov.ukmun.ca These compounds have a propensity to enter the gas phase under ambient conditions and can subsequently adsorb to atmospheric particles, facilitating their transport over vast distances. nih.govresearchgate.net

Research conducted in remote European mountain areas, including the Pyrenees, Alps, Tatras, and Grampian Mountains, has detected various PBDE congeners in bulk atmospheric deposition. copernicus.orgcopernicus.org While the most abundant congener found was BDE-209 (from the DecaBDE mixture), congeners from the PentaBDE commercial mixture, such as BDE-47 and BDE-99, were the major low-brominated congeners identified. copernicus.orgepa.gov Studies have shown that transcontinental air masses, for instance from North America to Europe, contribute to the deposition of these pollutants in remote European sites. copernicus.orgepa.gov

The deposition fluxes of these compounds are influenced by environmental factors. Higher fluxes have been observed to correlate with increased temperature, total particle deposition, and rainfall. copernicus.orgcopernicus.org Furthermore, photolytic degradation during transport can alter the congener profile observed in remote areas. For example, the relative abundance of BDE-99 has been shown to be depleted compared to BDE-47 in some remote locations, a transformation that is more intense at higher altitudes and during warmer periods. copernicus.org Similarly, studies of aerosol-mediated transport to Antarctica show that the ratio of BDE-99 to BDE-100 can be indicative of photodegradation during long-range atmospheric transport in the austral summer. diva-portal.org

Site-Averaged Atmospheric Deposition Fluxes of Major PBDE Congeners in Remote European Mountain Lakes (2004–2006)

| Congener | Gossenköllesee (Alps) (ng m⁻² mo⁻¹) | Lochnagar (Grampians) (ng m⁻² mo⁻¹) | Redon (Pyrenees) (ng m⁻² mo⁻¹) | Skalnate (Tatras) (ng m⁻² mo⁻¹) |

|---|---|---|---|---|

| BDE-47 | 5.7 | 10 | 11 | 12 |

| BDE-99 | 6.2 | 12 | 11 | 14 |

| BDE-100 | 2.2 | 5.2 | 4.2 | 5.8 |

| BDE-209 | 71 | 110 | 106 | 162 |

Data sourced from Arellano et al., 2014. epa.gov This interactive table shows the average monthly deposition fluxes for key PBDE congeners, illustrating their presence in remote alpine environments.

Hydrological Transport and Sedimentation Processes

In aquatic systems, the fate of this compound is largely governed by its hydrophobic nature. nih.gov PBDEs exhibit low water solubility and a high affinity for particulate matter, causing them to adsorb strongly to sediment and suspended particles. environment-agency.gov.ukospar.org Consequently, sediment is considered a major sink for these compounds in aquatic environments. nih.govresearchgate.net

Riverine input is a significant pathway for the introduction of PBDEs into the marine environment. nih.gov However, the strong tendency of these chemicals to bind to particles means that a substantial amount can be deposited and buried in riverbed sediments. nih.govresearchgate.net This process of sedimentation can significantly reduce the quantity of PBDEs transported from estuaries into open marine systems. nih.gov Studies have observed that high concentrations of PBDEs in the sediments of river estuaries tend to decrease rapidly with increasing distance from the shore, confirming the importance of near-source sedimentation. nih.gov Once in the marine environment, PBDEs continue to partition to sediments, making them less mobile. ospar.org

Physicochemical Drivers of Inter-Compartmental Exchange (e.g., Volatility, Partitioning Behavior)

The movement of this compound between environmental compartments (air, water, soil, and biota) is dictated by its inherent physicochemical properties, primarily its volatility and partitioning behavior. industrialchemicals.gov.auresearchgate.net PBDEs are characterized by low vapor pressure and high lipophilicity, as indicated by a high octanol-water partition coefficient (Log K_ow). oup.com

The low volatility of pentabromodiphenyl ethers means that while they can enter the atmosphere, they are likely to adsorb to particles rather than remain in a gaseous state. industrialchemicals.gov.au This particle-bound transport is a key mechanism for their long-range atmospheric distribution. researchgate.net

The high Log K_ow value signifies a strong tendency to partition from water into organic phases, such as the lipids in living organisms and the organic carbon fraction of soil and sediment. nih.gov This property explains its strong adsorption to sediment in aquatic systems and its potential for bioaccumulation in food chains. environment-agency.gov.uk The combination of persistence, potential for atmospheric transport, and high partitioning capacity drives the widespread distribution and sequestration of this compound in various environmental sinks.

Physicochemical Properties of Selected Pentabromodiphenyl Ether Congeners

| Property | This compound (BDE-115) | 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) | 2,2',4,4',6-Pentabromodiphenyl ether (BDE-100) |

|---|---|---|---|

| Molecular Formula | C₁₂H₅Br₅O | C₁₂H₅Br₅O | C₁₂H₅Br₅O |

| Molecular Weight (g/mol) | 564.7 | 564.7 | 564.7 |

| LogP (XLogP3-AA) | 6.9 | 6.8 | 7.0 |

| Vapor Pressure (mm Hg at 25°C) | Data not readily available | 3.50 x 10⁻⁷ | Data not readily available |

Data sourced from PubChem. nih.govnih.gov This interactive table compares key physicochemical properties that influence the environmental transport and fate of pentabromodiphenyl ether congeners.

Bioaccumulation and Trophic Transfer Dynamics of 2,3,4,4 ,6 Pentabromodiphenyl Ether

Bioaccumulation in Diverse Biota Across Trophic Levels

Due to its lipophilic nature, 2,3,4,4',6-pentabromodiphenyl ether readily partitions into the fatty tissues of organisms, leading to its accumulation over time. This phenomenon has been observed in a wide range of biota, from microorganisms to top predators, in both aquatic and terrestrial environments.

Accumulation in Aquatic Organisms (Fish, Invertebrates, Microorganisms)

In aquatic ecosystems, BDE-100 has been detected in various organisms, indicating its widespread bioavailability. Studies have shown that factors such as the organism's lipid content, feeding habits, and metabolic capabilities significantly influence the extent of accumulation.

Research conducted in the Pearl River Estuary, a region with significant industrial activity, revealed the presence of BDE-100 in a variety of aquatic species. A study analyzing 254 biota samples, including four species of invertebrates and ten species of fish, found that the concentrations of polybrominated diphenyl ethers (PBDEs) in organisms ranged from 6.2 to 208 ng/g lipid weight. nih.govmdpi.com Significant positive correlations were observed between the concentrations of several PBDE congeners, including BDE-100, and the lipid content of the biota, highlighting the role of bioconcentration in the accumulation process. nih.govmdpi.com

In a freshwater food web in a shallow lake in the Yangtze River Delta, BDE-100 was detected in all 23 aquatic species sampled. mdpi.comnih.gov The concentrations of total PBDEs in the biota ranged from 2.36 to 85.8 ng/g lipid weight. nih.govnih.gov This study also noted that dietary habits and species-specific metabolic capabilities were key factors influencing the concentration of PBDEs. nih.govwikipedia.org Carnivorous fish generally exhibited higher concentrations of BDE-100 compared to omnivores and herbivores. mdpi.com

Further illustrating its bioaccumulative nature, a study in the Dongjiang River in South China calculated bioaccumulation factors (BAFs) for various PBDE congeners. nih.gov The results indicated that BDE-100 can significantly accumulate in fish. nih.gov The congener profiles in fish were found to differ based on species' metabolism and feeding habits. nih.gov

The following table provides a summary of BDE-100 concentrations found in various aquatic organisms from different studies.

| Organism Type | Location | Concentration Range (ng/g lipid weight) | Key Findings |

| Fish and Invertebrates | Pearl River Estuary, China | 6.2 - 208 (total PBDEs) | Positive correlation with lipid content. nih.govmdpi.com |

| Aquatic Organisms (23 species) | Yangtze River Delta, China | 2.36 - 85.8 (total PBDEs) | Carnivores showed higher concentrations. mdpi.comnih.govnih.gov |

| Fish (three species) | Dongjiang River, China | - | Significant bioaccumulation observed. nih.gov |

Accumulation in Terrestrial and Avian Species

The bioaccumulation of this compound is not limited to aquatic environments. Terrestrial and avian species are also exposed to this compound through various pathways, including ingestion of contaminated soil, food, and dust.

Studies on male Sprague-Dawley rats have provided insights into the disposition of BDE-100 in mammalian systems. After oral administration, BDE-100 was found to be well-absorbed, with over 70% of the dose retained in the body after 72 hours. usda.gov The highest concentrations were found in lipophilic tissues such as adipose tissue, skin, gastrointestinal tract, liver, and lungs. usda.gov This indicates a high potential for accumulation in the fatty tissues of terrestrial mammals. usda.gov Another study on rats showed that PBDEs from ingested household dust are readily bioavailable. nih.gov

In the terrestrial invertebrate domain, earthworms exposed to soil contaminated with a commercial penta-BDE mixture (DE-71) were found to bioaccumulate various PBDE congeners, including those with higher bromine content. nih.gov However, the biota-soil accumulation factors (BSAFs) for PBDEs were observed to decrease with increasing lipophilicity (logKow), which may be attributed to the large molecular size and strong binding of highly brominated congeners to soil particles. nih.gov

Avian species, particularly birds of prey, are at risk of accumulating high concentrations of BDE-100 due to their position at the top of the food chain. A study on PBDEs in Chinese birds of prey reported record-high levels in some individuals, highlighting the potential for significant biomagnification in avian predators. acs.org While this study focused on BDE-209, it underscores the susceptibility of raptors to accumulating high levels of PBDEs. Research on lead concentrations in birds of prey in Britain also points to the potential for accumulation of environmental contaminants from prey items. nih.gov

Biomagnification Potential within Environmental Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Due to its persistence and lipophilicity, this compound has the potential to biomagnify in environmental food webs.

Assessment of Trophic Magnification Factors (TMFs) and Bioaccumulation Factors (BAFs)

Trophic Magnification Factors (TMFs) are a key metric used to quantify the biomagnification potential of a chemical in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

A study in the Pearl River Estuary calculated TMFs for several BDE congeners. nih.govmdpi.com The TMF for BDE-100 was found to be statistically greater than one, indicating its potential for biomagnification in that aquatic food web. nih.govmdpi.com Similarly, in a freshwater food web in the Yangtze River Delta, the TMF values for most PBDE congeners, with the exception of BDE-99, BDE-153, and BDE-154, were significantly higher than 1, suggesting biomagnification. mdpi.comnih.gov

Bioaccumulation Factors (BAFs) are another important measure, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (e.g., water). High BAF values are indicative of a high potential for bioaccumulation. In a study of a freshwater food web, BAF values for PBDEs, including BDE-100, were found to be higher than 5000 L/kg, and biota-sediment accumulation factors (BSAFs) were greater than 1, confirming the high bioaccumulation potential of these compounds. mdpi.com The calculated BAFs for PBDE congeners in fish from the Dongjiang River also showed a clear bioaccumulation pattern. nih.gov

The table below presents TMF and BAF values for BDE-100 from various studies.

| Metric | Value | Food Web/Location | Indication |

| TMF | > 1 (statistically significant) | Pearl River Estuary, China (Aquatic) | Biomagnification nih.govmdpi.com |

| TMF | > 1 | Yangtze River Delta, China (Freshwater) | Biomagnification mdpi.comnih.gov |

| BAF | > 5000 L/kg | Yangtze River Delta, China (Freshwater) | High bioaccumulation potential mdpi.com |

| BSAF | > 1 | Yangtze River Delta, China (Freshwater) | High bioaccumulation potential from sediment mdpi.com |

Molecular Structural Influence on Trophic Transfer and Accumulation

The molecular structure of a PBDE congener, particularly the number and position of bromine atoms, plays a crucial role in its environmental fate, including its potential for trophic transfer and accumulation.

The lipophilicity of PBDEs, as indicated by the octanol-water partition coefficient (Kow), generally increases with the degree of bromination. This property influences how readily the compound is absorbed and stored in fatty tissues. acs.org However, for highly brominated congeners, their larger molecular size can hinder their passage across biological membranes, potentially reducing their uptake and bioaccumulation. nih.gov

The position of the bromine atoms on the diphenyl ether backbone also affects the molecule's susceptibility to metabolic breakdown. For instance, the presence of bromine atoms at the ortho positions (2, 2', 6, 6') can influence the planarity of the molecule and its interaction with metabolic enzymes. Studies comparing different PBDE congeners have shown that those with fewer bromine atoms and specific substitution patterns may be more readily metabolized. nih.gov

Biotransformation Processes in Biological Systems

Once inside an organism, this compound can undergo biotransformation, a process where the compound is chemically altered by metabolic enzymes. These transformations can lead to the formation of metabolites that may be more or less toxic and more or less persistent than the parent compound. The primary biotransformation pathways for PBDEs are hydroxylation and reductive debromination.

In mammals, studies with rats have shown that BDE-100 can be metabolized through both hydroxylation and debromination. usda.gov Fecal analysis revealed the presence of hydroxylated and debrominated metabolites of BDE-100. usda.gov In vitro studies with human blood samples have suggested that BDE-100 is more resistant to hydroxylation compared to BDE-99. nih.gov This resistance to metabolism could contribute to its accumulation in the body. nih.gov Research on the binding of BDE-100 and its metabolites to biliary carrier proteins in rats suggests a mechanism for their transport and eventual elimination. osti.govusda.gov

In fish, biotransformation of PBDEs also occurs, but the primary pathway can differ from that in mammals. While mammals often produce hydroxylated metabolites, some fish species have been shown to metabolize PBDEs through reductive debromination. nih.gov For example, studies have indicated that BDE-100 can be metabolically debrominated to BDE-47 and BDE-28 in aquatic organisms. mdpi.com However, the efficiency and specific products of debromination can vary significantly between fish species. nih.gov For instance, Chinook salmon were found to slowly debrominate BDE-99 to a unique product, BDE-49, while common carp (B13450389) readily debrominate it to BDE-47. nih.govnih.gov This highlights the species-specific nature of PBDE metabolism. nih.gov

Metabolic Conversion of BDE-100 and Related Congeners

The metabolic fate of this compound (BDE-100) and other polybrominated diphenyl ethers (PBDEs) involves several biochemical pathways that alter their structure, facilitating excretion. These processes, primarily occurring in the liver, include hydroxylation, debromination, and cleavage of the ether bond.

In studies using male Sprague-Dawley rats, the metabolism of BDE-100 has been shown to involve hydroxylation and oxidative debromination. nih.govusda.gov Fecal matter is the primary route of excretion for BDE-100 and its byproducts. nih.gov Analysis of fecal extracts from these rats revealed the presence of the original BDE-100 compound, monohydroxylated pentabromodiphenyl ether metabolites, and both mono- and di-hydroxylated metabolites that had also undergone oxidative debromination. nih.gov Biliary excretion, though a minor pathway, also contributes to the elimination of BDE-100 metabolites, with evidence suggesting some are conjugated with glucuronic acid. nih.govusda.gov

Research on human metabolism suggests that BDE-100 is more resistant to certain metabolic transformations compared to other congeners like BDE-99. nih.gov For instance, while hydroxylated metabolites of BDE-47 and BDE-99 are readily detected in human blood, the expected corresponding metabolite for BDE-100, 5'-HO-BDE-100, was not found in one study, indicating a lower likelihood of hydroxylation for BDE-100. nih.gov This resistance to metabolism may contribute to the different congener profiles observed in humans versus the original commercial mixtures. nih.gov

Another significant metabolic pathway for PBDEs is the cleavage of the diphenyl ether bond, which results in the formation of brominated phenols. nih.gov For example, 2,4,6-tribromophenol (B41969) (2,4,6-TBP) has been suggested as a potential metabolite of BDE-100. nih.gov The detection of bromophenols in mouse plasma after exposure to a penta-BDE mixture highlights that ether bond cleavage is an important metabolic route. nih.gov

In rats, a notable portion of BDE-100 metabolites in the bile does not exist freely but binds to proteins. nih.govosti.gov A significant fraction of the radioactivity in bile was found associated with albumin and a specific, unidentified 79-kDa protein. nih.govosti.gov

| Metabolic Pathway | Resulting Products | Organism/System Studied | Key Findings |

|---|---|---|---|

| Hydroxylation & Debromination | Monohydroxylated penta-BDEs; Mono- and di-hydroxylated/debrominated BDEs | Rats | Primary metabolic route observed in fecal extracts. nih.gov |

| Hydroxylation | 5'-HO-BDE-100 (expected) | Humans | Metabolite was not detected in blood, suggesting BDE-100 is more resistant to this pathway than BDE-99. nih.gov |

| Ether Bond Cleavage | 2,4,6-Tribromophenol (potential) | General (Mice, Humans) | Identified as a significant metabolic pathway for PBDEs, forming various bromophenols. nih.govnih.gov |

| Conjugation | Glucuronide conjugates | Rats | Detected in bile, facilitating excretion of hydroxylated metabolites. nih.govusda.gov |

| Protein Binding | Metabolite-protein complexes | Rats | A large portion of metabolites in bile were bound to albumin and a 79-kDa protein. osti.gov |

Depuration Kinetics and Environmental Half-Lives in Organisms

Depuration, the process by which an organism eliminates a contaminant, is relatively slow for BDE-100 due to its lipophilic nature. This property causes it to be stored in fatty tissues. In studies with male rats, more than 70% of an orally administered dose of BDE-100 was retained in the body after 72 hours. nih.gov The highest concentrations were found in adipose tissue, the gastrointestinal tract, skin, liver, and lungs. nih.gov Excretion was limited, with feces being the main route, accounting for approximately 20% of the dose within 72 hours, while urinary excretion was minimal at only 0.1%. nih.govusda.gov

The persistence of BDE-100 is also reflected in its environmental half-life, which is estimated to be 2.9 years. nih.gov This contributes to its bioaccumulation in organisms and biomagnification through food webs. environment-agency.gov.uk The half-lives of PBDEs vary significantly among congeners and are influenced by the degree of bromination and the specific organism. Lower brominated congeners are generally persistent, while highly brominated ones like deca-BDE (BDE-209) can have much shorter half-lives in biological systems, such as an estimated 15 days in humans. nih.govnih.gov This is often due to their susceptibility to debromination. nih.gov

The persistence of these compounds has led to their widespread detection in biota, even in remote regions like the Arctic. environment-agency.gov.uk Monitoring data in fish have shown concentrations of PBDEs, including BDE-100, that are often several orders of magnitude greater than the Environmental Quality Standard (EQS) of 0.0085 µg/kg set for the sum of six PBDE congeners. environment-agency.gov.uk

| PBDE Congener | Estimated Half-Life | Matrix/System |

|---|---|---|

| BDE-47 | 3 years | Environment nih.gov |

| BDE-99 | 5.4 years | Environment nih.gov |

| BDE-100 | 2.9 years | Environment nih.gov |

| BDE-153 | 11.7 years | Environment nih.gov |

| BDE-154 | 5.8 years | Environment nih.gov |

| BDE-183 | 94 days | Human Serum nih.gov |

| BDE-209 | 15 days | Human Serum nih.gov |

Advanced Analytical Methodologies for 2,3,4,4 ,6 Pentabromodiphenyl Ether Research

Comprehensive Sample Preparation Strategies for Environmental and Biotic Matrices

Effective sample preparation is a critical first step to isolate BDE-100 from complex environmental and biological matrices and to remove interfering substances that could compromise analytical accuracy. cdc.gov

Optimization of Extraction Techniques

The choice and optimization of the extraction technique are crucial for achieving high recovery of BDE-100 from diverse sample types. nih.govresearchgate.net Traditional methods like Soxhlet extraction have been widely used for environmental samples. nih.gov However, modern techniques that reduce solvent consumption and extraction time are gaining prominence. nih.gov These include:

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to enhance extraction efficiency. For sediments and suspended particulate matter, a mixture of n-hexane and acetone (B3395972) (3:1, v/v) has been effectively used. nih.gov

Microwave-Assisted Extraction (MAE): MAE has been successfully applied to extract BDE congeners from house dust samples. rsc.org Optimization studies have shown that the choice of solvent is a critical factor influencing extraction efficiency. rsc.org

Solid-Phase Extraction (SPE): A novel SPE method using a cross-linked starch-based polymer has been developed for extracting polybrominated diphenyl ethers (PBDEs) from water samples. nih.gov This method demonstrated high extraction recoveries for BDE-100. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique has proven to be as effective as traditional Soxhlet extraction for determining PBDEs in various food and feed samples. mdpi.com

The optimization of extraction parameters is essential for maximizing recovery. For instance, in soil samples, a 2:1 hexane (B92381) to dichloromethane (B109758) solvent ratio and an extraction time of 12 hours were identified as optimal for PBDE extraction. researchgate.net

| Technique | Matrix | Key Optimization Parameters | Typical Solvents |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Sediments, Suspended Particulate Matter | Temperature, Pressure, Solvent Composition | n-Hexane/Acetone |

| Microwave-Assisted Extraction (MAE) | House Dust | Solvent Choice, Time, Temperature | n-Hexane/Acetone |

| Solid-Phase Extraction (SPE) | Water | Adsorbent Type, Elution Solvent | Dichloromethane/n-Hexane |

| Ultrasound-Assisted Extraction (UAE) | Food, Feed | Solvent Ratio, Time | Hexane/Dichloromethane |

Matrix Cleanup and Interference Removal Procedures

Following extraction, cleanup steps are necessary to remove co-extracted matrix components that can interfere with the analysis. Common techniques include:

Gel Permeation Chromatography (GPC): GPC is often used as an initial cleanup step to remove high-molecular-weight interferences. nih.gov

Solid-Phase Extraction (SPE): SPE cartridges, such as those containing Oasis™ HLB and silica (B1680970), are employed for further purification. nih.gov For food samples, a multi-packed silica column containing acidified silica, basified silica, and activated charcoal can be used. thermofisher.com

In-Lab Prepared Columns: For house dust extracts, a column containing neutral and acidified silica can effectively clean the sample, with PBDEs eluted using a mixture of n-hexane and dichloromethane. rsc.org

Selective Pressurized Liquid Extraction (S-PLE): This method combines extraction and cleanup in a single step. For instance, in-cell cleanup with acidified silica and florisil (B1214189) can be used for environmental solid matrices. researchgate.net

High-Resolution Chromatographic Separation and Spectrometric Detection Techniques

The accurate identification and quantification of BDE-100 rely on high-resolution separation and sensitive detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Advanced Variants

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of BDE-100. osti.govthermofisher.com It offers high selectivity and sensitivity, which are crucial for detecting trace levels of the compound in complex matrices. thermofisher.comlabcompare.com

Triple Quadrupole GC-MS/MS: This instrumentation is popular for its ability to perform selective reaction monitoring (SRM), which significantly reduces interferences and enhances detection limits. thermofisher.comosti.gov The use of specific precursor and product ions for each bromination level provides a high degree of selectivity. osti.gov

Advanced Electron Ionization (AEI) Source: The development of advanced ionization sources, such as the AEI source, has further improved the sensitivity of GC-MS/MS systems, allowing for the detection of ultra-trace levels of PBDEs. thermofisher.comlabcompare.com

High-Resolution Mass Spectrometry (HRMS): GC coupled with high-resolution mass spectrometry (GC-HRMS), particularly Orbitrap technology, provides high mass accuracy, which aids in the confident identification of target compounds in complex environmental samples. thermofisher.com

The choice of the GC column is also critical for achieving good chromatographic separation of PBDE congeners. thermofisher.comosti.gov Short, thin-film capillary columns are often preferred to minimize the thermal degradation of higher brominated diphenyl ethers. cdc.gov

| GC-MS Variant | Key Features | Advantages for BDE-100 Analysis |

|---|---|---|

| Triple Quadrupole GC-MS/MS | Selective Reaction Monitoring (SRM) | High selectivity and sensitivity, reduced matrix interference |

| Advanced Electron Ionization (AEI) Source | Enhanced ionization efficiency | Ultra-trace level detection |

| GC-High Resolution Mass Spectrometry (Orbitrap) | High mass accuracy | Confident identification in complex matrices |

Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. nih.gov For BDE-100 analysis, ¹³C-labeled BDE-100 is often used as an internal standard. nih.govshimadzu.com

The key advantage of IDMS is its ability to compensate for the loss of analyte during sample preparation and for variations in instrument response. nih.gov By measuring the ratio of the native analyte to its labeled counterpart, highly accurate and precise quantification can be achieved, even in complex matrices where matrix effects can suppress or enhance the signal. nih.gov

Rigorous Quality Assurance and Quality Control Protocols for BDE-100 Quantification

To ensure the reliability and validity of BDE-100 quantification, a robust quality assurance and quality control (QA/QC) program is essential. nih.govnih.gov This includes a series of procedures to monitor the entire analytical process, from sample collection to final data reporting.

Key QA/QC measures include:

Method Blanks: Analyzing a blank sample (a matrix free of the analyte) through the entire analytical procedure to check for contamination.

Spiked Samples: Adding a known amount of BDE-100 to a blank or a real sample to assess the accuracy and recovery of the method. rsc.org

Certified Reference Materials (CRMs): Analyzing a CRM with a certified concentration of BDE-100 to verify the accuracy of the analytical method. rsc.org For example, NIST 2585 "Organic Contaminants in House Dust" is a commonly used SRM. rsc.org

Internal Standards: Using isotope-labeled internal standards, as in IDMS, to correct for variations in extraction efficiency and instrument response. nih.gov

Calibration Curves: Establishing a calibration curve using a series of standards with known concentrations to quantify the analyte in the samples. osti.gov

Replicate Analyses: Analyzing replicate samples to assess the precision of the method. researchgate.net

Standard Operating Procedures (SOPs): Documenting all analytical procedures in detail to ensure consistency and reproducibility. nih.gov

By implementing these rigorous QA/QC protocols, laboratories can ensure the generation of high-quality, defensible data for BDE-100 research.

Development of Novel Analytical Approaches for Trace Level Analysis and Congener Specificity

The detection and quantification of 2,3,4,4',6-Pentabromodiphenyl ether (BDE-100), a specific congener of polybrominated diphenyl ethers (PBDEs), at trace levels require sophisticated analytical methodologies. The complexity of environmental and biological matrices, coupled with the presence of numerous other PBDE congeners and brominated compounds, presents significant analytical challenges. nih.gov Consequently, research has focused on developing novel approaches that enhance sensitivity, selectivity, and congener-specific separation.

A primary analytical technique for PBDEs, including BDE-100, is gas chromatography (GC) coupled with mass spectrometry (MS). researchgate.netcdc.gov This combination allows for the separation of individual congeners and their subsequent identification and quantification. cdc.gov For enhanced sensitivity, especially at trace levels, electron capture negative ionization (ECNI) is often employed as the ionization mode in MS. researchgate.netnih.gov ECNI is particularly sensitive to halogenated compounds like PBDEs. nih.gov

However, the analysis of PBDEs is not without its difficulties. Co-elution of different congeners and interference from other brominated compounds can complicate accurate quantification. nih.gov For instance, certain methoxylated PBDEs (MeO-BDEs) and natural brominated compounds can interfere with the analysis when using GC/ECNI-MS methods that monitor for bromide ions. nih.gov To address these challenges, high-resolution mass spectrometry (HRMS) under electron ionization (EI) conditions has been identified as a highly reliable technique, offering both high selectivity and adequate sensitivity. researchgate.net

The choice of the GC column is also critical for achieving congener specificity. A comprehensive study evaluated several capillary columns and found that a DB-XLB column provided the fewest co-elutions with other BDE congeners and other brominated flame retardants. nih.gov The development of retention time databases for a large number of PBDE congeners on various columns further aids in the identification and congener-specific analysis. nih.gov

Recent advancements have also focused on improving sample preparation and extraction techniques to reduce analysis time and solvent consumption. cdc.gov Techniques such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE) are increasingly being used. nih.govnih.gov A novel mixed-mode SPE procedure combining a hydrophobic sorbent with an anion exchange sorbent has been developed to overcome interference from dissolved organic carbon in water samples. nih.gov

For the analysis of BDE-100 and other PBDEs in various matrices, specific methods have been developed and validated. These methods often involve multiple cleanup steps to remove interfering substances from the sample extract. cdc.govnih.gov For example, a method for analyzing PBDEs in sediment and suspended particulate matter includes pressurized liquid extraction followed by gel permeation chromatography and solid-phase extraction on multiple cartridges. nih.gov

The following tables summarize key aspects of advanced analytical methodologies for PBDE analysis, including BDE-100.

Table 1: Analytical Instrumentation for PBDE Analysis

| Analytical Technique | Ionization Mode | Key Advantages | Reference |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Electron Capture Negative Ionization (ECNI) | High sensitivity for halogenated compounds. | researchgate.netnih.gov |

| Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) | Electron Ionization (EI) | High selectivity and reliability, good sensitivity. | researchgate.net |

| Gas Chromatography with Electron Capture Detector (GC-ECD) | - | Cost-effective for screening and quantification. | rsc.org |

| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | - | Addresses difficulties in GC analysis of some congeners. | cdc.gov |

Table 2: Selected Research Findings on Analytical Method Development for PBDEs

| Research Focus | Key Findings | Investigated Congeners (including) | Matrix | Reference |

| Congener-Specific Separation | A DB-XLB capillary column showed the fewest co-elutions among tested columns. | 126 PBDE congeners | - | nih.gov |

| Trace Level Determination in Water and Sediment | Development of a mixed-mode SPE for water and ultrasonication for sediment, with GC-NCI-MS detection. | PBDEs including BDE-47, BDE-99, BDE-209 | River water and sediment | nih.gov |

| Simultaneous Determination of Legacy and Novel BFRs | A method using PLE and multiple cleanup steps with GC-ECNI-MS was developed. | PBDEs and other BFRs | Sediment and suspended particulate matter | nih.gov |

| Analysis in Biota | Development of a GC/MS method in NCI mode for avian eggs. | BDE-17, BDE-28, BDE-47, BDE-66, BDE-100, BDE-99, BDE-154, BDE-153 | Avian eggs | epa.gov |

| Analysis in Human Serum | Development of a method using GC/HRMS for the analysis of BDE-47, BDE-100, and BDE-153. | BDE-47, BDE-100, BDE-153 | Human serum | nih.gov |

Historical Trends and Regulatory Frameworks Governing Polybrominated Diphenyl Ethers, with Specific Reference to 2,3,4,4 ,6 Pentabromodiphenyl Ether

Evolution of PBDE Production and Commercial Usage Patterns

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been used as additive flame retardants since the 1970s. epa.govhealthandenvironment.net As additive, rather than reactive, flame retardants, they are physically mixed with polymers rather than chemically bonded, allowing them to potentially diffuse out of products over time. nih.gov Their primary function is to inhibit or suppress combustion in organic materials, which led to their widespread use in plastics, textiles, and polyurethane foam. healthandenvironment.netnih.govospar.org

Commercial production of PBDEs began in the late 1970s and they were typically sold as three main mixtures: commercial pentabromodiphenyl ether (c-PentaBDE), commercial octabromodiphenyl ether (c-OctaBDE), and commercial decabromodiphenyl ether (c-DecaBDE). nih.govepa.gov The congener 2,3,4,4',6-Pentabromodiphenyl ether (BDE-100) is a component of the c-PentaBDE mixture. nih.gov

The c-PentaBDE mixture was predominantly used in polyurethane foam for furniture, mattresses, and vehicle seating. nih.govepa.gov The global demand for c-PentaBDE grew from 4,000 tonnes annually in 1991 to 8,500 tonnes in 1999. wikipedia.org In 2001, the worldwide demand was estimated at 7,500 tonnes, with North America accounting for the vast majority (7,100 tonnes). wikipedia.org

Production and use patterns began to shift in the late 1990s and early 2000s due to growing concerns about the environmental persistence and potential health risks of these compounds. acs.org In Germany, industrial users voluntarily agreed to phase out c-PentaBDE in 1986, and Sweden followed with a phase-out by 1999. wikipedia.org The sole U.S. manufacturer of c-PentaBDE and c-OctaBDE voluntarily phased out production at the end of 2004. nih.govepa.gov Despite production ceasing in many industrialized nations, products containing these PBDEs remain in use, and the global trade of these goods has contributed to their worldwide distribution. nih.govacs.org

Global Production and Consumption of Commercial PBDE Mixtures

| Commercial Mixture | Cumulative Historical Production (est.) | Peak Annual Global Production/Consumption (Year) | Primary Applications |

|---|---|---|---|

| PentaBDE | ~175 kilotonnes | ~8,500 tonnes (1999) | Polyurethane foam (furniture, automotive) nih.govepa.gov |

| OctaBDE | ~130 kilotonnes | N/A | ABS plastics (computer casings, monitors) nih.gov |

| DecaBDE | ~1600 kilotonnes | ~75 kilotonnes (2003) | HIPS plastics (TV cabinets), textiles nih.govacs.org |

Retrospective Analysis of BDE-100 Concentrations in Environmental Archives and Biomonitoring Samples

The persistence and lipophilic nature of PBDEs lead to their accumulation in the environment and in living organisms. BDE-100, along with other congeners like BDE-47, BDE-99, and BDE-153, is frequently detected in environmental and human samples. nih.govnih.gov

Biomonitoring studies, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have provided valuable data on human exposure. In the 2003–2004 survey, BDE-100 was detected in more than 90% of women aged 16 to 49. epa.gov The median sum of ten PBDE congeners for participants aged 12 and older was 38 ng/g lipid. epa.gov Analysis of pooled NHANES data has been used to assess exposure disparities and trends over time for several PBDE congeners, including BDE-100. nih.gov

Longitudinal studies have shown shifts in PBDE concentrations in humans, often reflecting changes in production and use. A study of Great Lakes residents using archived blood samples showed significant increases in several PBDE congeners, including BDE-100, between 1994–1995 and 2004–2005. nih.gov However, levels did not change significantly between 2001–2003 and 2004–2005, coinciding with the North American phase-out of c-PentaBDE. nih.govresearchgate.net Similarly, a study of pooled serum samples in Australia from 2002 to 2013 showed that concentrations of BDE-100 declined significantly over time in younger age groups. nih.gov

Environmental archives, such as sediment cores and archived biological specimens, confirm these trends. Studies of river sediments have detected BDE-100 among the predominant congeners, suggesting historical contamination from c-PentaBDE mixtures. researchgate.netresearchgate.net The analysis of archived mussels from the Seine estuary in France indicated an exponential increase in BDE concentrations from 1982 to 1993, which later leveled off and began to decline after 2002. researchgate.net

Selected Biomonitoring Data for BDE-100 and Other PBDEs

| Study/Survey (Time Period) | Sample Type | Population | Key Finding for BDE-100 or related PBDEs |

|---|---|---|---|

| NHANES (2003-2004) | Blood Serum | U.S. Population | BDE-100 detected in >90% of women (16-49 years). epa.gov |

| Great Lakes Cohort (1994-2005) | Blood Serum | U.S. Fish Consumers | Significant increase in BDE-100 from 1994-1995 to 2004-2005. nih.gov |

| Australian Pooled Serum (2002-2013) | Blood Serum | Australian Population | BDE-100 concentrations declined significantly in younger age groups over time. nih.gov |

| Australian Breast Milk (1993 vs. 2002-03) | Breast Milk | Australian Mothers | BDE-100 was a dominant congener, with similar concentrations between the two periods. industrialchemicals.gov.au |

International Conventions and National Legislation Addressing PBDEs (e.g., Stockholm Convention, Regional Bans)

The growing body of evidence on the persistence, bioaccumulation, and potential toxicity of PBDEs prompted significant national and international regulatory actions.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods. epa.gov In 2009, at its fourth meeting, the Conference of the Parties listed c-PentaBDE and c-OctaBDE in Annex A of the convention for elimination of production and use. ospar.orgpops.intbrsmeas.org This listing covers the primary congeners within these mixtures, including tetrabromodiphenyl ether, pentabromodiphenyl ether, hexabromodiphenyl ether, and heptabromodiphenyl ether. brsmeas.orgbrsmeas.org As a component of c-PentaBDE, BDE-100 falls under these restrictions. Decabromodiphenyl ether was subsequently listed in Annex A in 2017. ospar.orgpops.int

In the European Union , PBDEs were regulated prior to the Stockholm listing. The Restriction of Hazardous Substances (RoHS) Directive (2002/95/EC) restricts the use of PBDEs in electrical and electronic equipment. naturvardsverket.serestrictionofhazardoussubstances.com The use of c-PentaBDE and c-OctaBDE has been banned in the EU since 2004. ospar.orgwikipedia.orgenvironment-agency.gov.uk

In the United States , action was taken both through voluntary phase-outs and state-level legislation. Following the 2004 voluntary withdrawal of c-PentaBDE and c-OctaBDE, the Environmental Protection Agency (EPA) established a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA) to prevent the reintroduction of these chemicals without agency review. epa.govepa.govepa.gov Several states, including California, Washington, Maine, and others, enacted their own bans on c-PentaBDE and c-OctaBDE in various products. epa.govrestrictionofhazardoussubstances.comilsr.org California's ban, for instance, prohibited products containing more than 0.1% of c-PentaBDE or c-OctaBDE. ilsr.orgunitls.com

Key Regulatory Actions on PBDEs

| Regulation/Action | Jurisdiction | Year | Summary of Action |

|---|---|---|---|

| Marketing and Use Directive (2003/11/EC) | European Union | 2003 | Banned the use of PentaBDE and OctaBDE. environment-agency.gov.uk |

| Voluntary Phase-out | United States | 2004 | Sole U.S. manufacturer ceased production of PentaBDE and OctaBDE. nih.govepa.gov |

| Stockholm Convention Listing | International | 2009 | Listed chemical components of c-PentaBDE and c-OctaBDE in Annex A for elimination. ospar.orgpops.int |

| State-level Bans (e.g., CA, WA, ME) | United States | Mid-2000s | Banned the sale of products containing PentaBDE and OctaBDE. epa.govrestrictionofhazardoussubstances.com |

| Stockholm Convention Listing | International | 2017 | Listed DecaBDE in Annex A for elimination, with specific exemptions. ospar.orgpops.int |

Policy Science and Risk Management Implications for Persistent Organic Pollutants

The case of PBDEs, including BDE-100, highlights several key challenges in chemical risk management and the policy science surrounding POPs. These chemicals are characterized by their resistance to environmental degradation, which allows them to travel long distances and accumulate in ecosystems far from their sources. hilarispublisher.com

A primary challenge is the significant time lag between the large-scale production of a chemical and the scientific understanding and subsequent regulatory action regarding its environmental and health risks. sunstreamglobal.com PBDEs were in widespread use for decades before biomonitoring revealed their ubiquitous presence in humans and wildlife, prompting regulatory scrutiny. healthandenvironment.net

The globalized economy further complicates risk management. Even after production ceases in some regions, the continued use of long-lasting consumer products and the international trade in both new goods and electronic waste mean that releases can continue for years or decades. acs.org This necessitates international cooperation and legally binding instruments like the Stockholm Convention to address the full lifecycle of POPs. hilarispublisher.comipcp.ch

Managing POPs effectively requires a combination of strategies. hilarispublisher.com These include:

Regulatory Frameworks: Phasing out production and use through international treaties and national laws. hilarispublisher.com

Monitoring Programs: Ongoing biomonitoring and environmental sampling to track exposure trends and assess the effectiveness of regulations. hilarispublisher.com

Waste Management: Developing environmentally sound practices for the disposal of POP-containing articles to prevent their re-entry into the environment or recycling streams. ipcp.chnih.gov

Transition to Safer Alternatives: Promoting green chemistry and the development of safer, less persistent alternatives to harmful chemicals. sunstreamglobal.com

The experience with PBDEs serves as a critical lesson for managing emerging POPs, emphasizing the need for proactive chemical assessment, international coordination, and a lifecycle approach to prevent future global contamination. sunstreamglobal.com

Innovative Research Directions and Future Perspectives for 2,3,4,4 ,6 Pentabromodiphenyl Ether Studies

Remediation and Mitigation Technologies for PBDE-Contaminated Environments

The widespread contamination of soil, sediment, and water by PBDEs has spurred research into technologies capable of their removal or degradation. acs.org These approaches are broadly categorized into biological, chemical, and physical methods, each with unique mechanisms and applications. The combination of different techniques is considered a promising solution for the effective removal of these persistent pollutants. acs.org

Biological treatment processes leverage the metabolic capabilities of microorganisms and plants to degrade or sequester PBDEs.

Bioremediation involves using microorganisms to break down contaminants. For PBDEs, this often occurs through anaerobic reductive debromination, a process where bacteria remove bromine atoms from the diphenyl ether structure. researchgate.net This is a critical first step, as lower-brominated congeners are often more susceptible to further degradation. researchgate.net Studies have identified specific anaerobic bacteria, such as cocultures of Dehalococcoides and Desulfovibrio species, capable of completely debrominating certain tetra- and penta-BDEs to the non-brominated and less toxic diphenyl ether. oup.com Aerobic degradation, which can involve the cleavage of the aromatic ring, is another pathway, though it is generally more effective for less-brominated PBDEs. researchgate.net A proposed advanced system involves a two-stage process: an initial anaerobic reactor for debromination, followed by an aerobic reactor for the final degradation of the resulting compounds. nih.gov

Phytoremediation is a plant-based technology used to clean up contaminated environments. acs.org While no specific plant species has been identified as a hyperaccumulator for PBDEs, the fundamental processes of phytoremediation hold promise. These mechanisms include:

Phytoextraction: The uptake of contaminants from the soil or water and their accumulation in the harvestable parts of the plant, such as shoots and leaves. nih.gov

Phytovolatilization: The uptake and transpiration of a contaminant, releasing it into the atmosphere in a modified, volatile form. nih.gov

Phytodegradation: The breakdown of contaminants within plant tissues by metabolic enzymes.

The effectiveness of phytoremediation is influenced by factors such as the plant species, contaminant characteristics, and soil properties. nih.gov

Chemical and physical methods offer more direct and often faster approaches to breaking down 2,3,4,4',6-pentabromodiphenyl ether and other PBDEs.

Chemical degradation often focuses on reductive debromination. A widely studied method involves the use of zerovalent iron (ZVI), which can effectively degrade highly brominated PBDEs. researchgate.net The efficacy of this process can be enhanced by using nanoscale ZVI (nZVI) or bimetallic nanoparticles, such as nickel-iron (Ni/Fe) particles, which have shown high degradation efficiency for BDE-209. unipd.it Combining nZVI treatment with subsequent aerobic biodegradation has also proven effective for degrading PBDEs. researchgate.net

Physical degradation and removal methods include:

Photolysis/Photocatalytic Degradation: This is the most widely reported remediation method for PBDEs. acs.org It involves using light, particularly ultraviolet (UV) light, to break the chemical bonds of the PBDE molecule. mtroyal.ca The process can lead to stepwise reductive debromination. mtroyal.ca

Soil Washing: This technique uses surfactants to elute and separate hydrophobic pollutants like PBDEs from the soil matrix. rsc.org The resulting effluent, containing the PBDEs and surfactants, can then be treated, for instance, by passing it through granular activated carbon to adsorb the contaminants. rsc.org

Thermal Treatment: Methods like thermal desorption and incineration can destroy PBDEs at high temperatures, though they require significant energy input and careful management of potential byproducts. researchgate.net

Interactive Table: Summary of Remediation Technologies for PBDEs

| Technology Category | Specific Method | Mechanism of Action | Key Findings/Examples | References |

|---|---|---|---|---|

| Bioremediation | Anaerobic Reductive Debromination | Microorganisms remove bromine atoms from the PBDE molecule under anoxic conditions. | Cocultures of Dehalococcoides and Desulfovibrio can completely debrominate tetra- and penta-BDEs. oup.com | researchgate.netoup.comnih.gov |

| Aerobic Degradation | Microbes break down PBDEs, often via aromatic ring cleavage, in the presence of oxygen. | Generally more effective for lower-brominated congeners. Can be used sequentially after anaerobic treatment. nih.gov | researchgate.netnih.gov | |

| Phytoremediation | Phytoextraction | Plants absorb contaminants from soil/water and store them in their biomass. | A sustainable, cost-effective approach for large areas, though no PBDE-hyperaccumulating plants are known. | acs.orgnih.gov |

| Phytovolatilization | Plants take up contaminants and release them into the atmosphere in a modified form. | Potential pathway for removing certain volatile contaminants from soil. | nih.gov | |

| Chemical Degradation | Zerovalent Iron (ZVI) | ZVI acts as a reducing agent, causing debromination of PBDEs. | Nanoscale ZVI (nZVI) and bimetallic nanoparticles (e.g., Ni/Fe) show high degradation efficiency. unipd.it | researchgate.netunipd.it |

| Photolysis / Photocatalysis | UV light breaks down PBDEs through reductive debromination and other pathways. | The most widely reported method; can form lower brominated PBDEs and polybrominated dibenzofurans. acs.orgmtroyal.ca | acs.orgmtroyal.ca | |

| Physical Removal | Soil Washing | Surfactants are used to wash PBDEs from soil particles into a liquid phase for treatment. | Effective for separating pollutants from soil; effluent requires secondary treatment (e.g., activated carbon). rsc.org | rsc.org |

Refined Global and Regional Transport Models for Persistent Organic Pollutants

Understanding the long-range transport (LRT) of persistent organic pollutants (POPs) like this compound is critical for assessing their global impact. acs.org Mathematical models are essential tools for simulating how these chemicals travel vast distances from their sources, reaching remote ecosystems such as the Arctic. acs.orgresearchgate.net

Future research is focused on refining these models to provide more accurate predictions. Key areas of improvement include:

Coupling Environmental Compartments: Advanced models explicitly link the atmosphere, hydrosphere (oceans), cryosphere (ice and snow), and soil systems. nih.govresearchgate.net This allows for a more realistic simulation of the complex exchange processes, such as absorption and delayed re-emission of pollutants from surfaces, which can create a "hysteresis-like" effect. nih.gov

Improving Emission Inventories: The accuracy of any transport model depends heavily on the quality of its input data, particularly emission inventories. researchgate.net Research is underway to develop better estimates of PBDE emissions, including those from informal e-waste recycling in developing regions, which can act as significant secondary sources. acs.org

Gas/Particle Partitioning: The partitioning of PBDEs between the gas phase and atmospheric particles is a crucial process governing their atmospheric fate and transport potential. nih.gov Newer models are incorporating more sophisticated theories of gas/particle partitioning to better predict how different congeners will behave in the atmosphere. nih.govnih.gov

Models such as BETR-Global 2.0 and various box models are used to simulate the global fate of POPs, demonstrating that lower-brominated congeners have a higher potential for long-range transport than their highly brominated counterparts. acs.orgresearchgate.net These models confirm that atmospheric movement is the most significant and rapid route for the global distribution of most POPs. nih.gov

Advanced Fugacity-Based Multimedia Environmental Fate Modeling

Fugacity-based models have become a cornerstone of environmental science for predicting the fate of chemicals. mtroyal.caroutledge.com Fugacity, a concept from thermodynamics, represents the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil). unipd.it When the fugacity of a chemical is equal in two adjacent phases, they are in equilibrium, and there is no net diffusive movement between them. unipd.it

Multimedia environmental models use fugacity to calculate a chemical's distribution and concentration across different environmental compartments. mtroyal.caulisboa.pt These models progress through several levels of complexity:

Level I: Calculates the equilibrium distribution of a fixed quantity of a chemical in a closed system. researchgate.netulisboa.pt

Level II: A steady-state model that includes advective flows but still assumes equilibrium between compartments. researchgate.netulisboa.pt